molecular formula C12H22O11 B12843498 3-O-(b-D-Mannopyranosyl)-D-mannopyranose

3-O-(b-D-Mannopyranosyl)-D-mannopyranose

Cat. No.: B12843498
M. Wt: 342.30 g/mol
InChI Key: QIGJYVCQYDKYDW-FZFXURTHSA-N
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Description

3-O-(b-D-Mannopyranosyl)-D-mannopyranose: is a disaccharide composed of two mannose units. Mannose is a simple sugar, or monosaccharide, that is a constituent of many polysaccharides and glycoproteins. This compound is significant in various biological processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-(b-D-Mannopyranosyl)-D-mannopyranose typically involves the glycosylation of mannose derivatives. One common method includes the use of glycosyl donors and acceptors under specific reaction conditions. For instance, the coupling of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-β-D-glucopyranose with partially benzylated acceptor sugar derivatives, followed by deacetylation and acetalation, can yield the desired disaccharide .

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes facilitate the transfer of glycosyl groups to specific acceptor molecules, resulting in the formation of this compound. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pH, and substrate concentration .

Chemical Reactions Analysis

Types of Reactions: 3-O-(b-D-Mannopyranosyl)-D-mannopyranose can undergo various chemical reactions, including:

    Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.

    Reduction: This reaction involves the conversion of carbonyl groups to hydroxyl groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-O-(b-D-Mannopyranosyl)-D-mannopyranose involves its interaction with specific molecular targets, such as mannose receptors on cell surfaces. These interactions can trigger various cellular pathways, including endocytosis and signal transduction. The compound’s effects are mediated through its binding to lectins and other carbohydrate-binding proteins, influencing cellular processes such as adhesion, migration, and immune responses .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific glycosidic linkage and its role in specific biological processes. Its structure allows it to interact with mannose-binding proteins and receptors, making it valuable for studying carbohydrate-protein interactions and developing therapeutic agents .

Properties

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12+/m1/s1

InChI Key

QIGJYVCQYDKYDW-FZFXURTHSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@H]2O)O)CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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